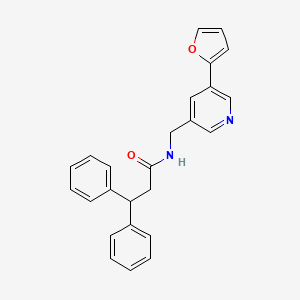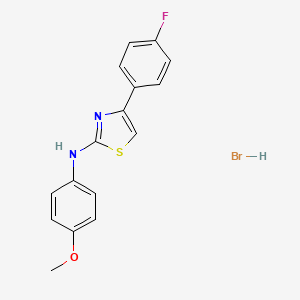![molecular formula C17H22N4O2 B2805824 3-(3,5-dimethylisoxazol-4-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one CAS No. 2034553-48-3](/img/structure/B2805824.png)
3-(3,5-dimethylisoxazol-4-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance. The molecular formula represents the number and type of atoms in a molecule. The structural formula represents the connectivity of atoms in a molecule.
Synthesis Analysis
Synthesis analysis involves the study of how the compound is made from its constituent elements or from other compounds. This can involve various chemical reactions and processes.Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure.Chemical Reactions Analysis
Chemical reactions analysis involves the study of how the compound reacts with other compounds or elements. This can involve studying the reaction mechanisms, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. These properties can be determined through various experimental techniques.科学的研究の応用
Synthesis and Biological Activity
- Isoxazoles, including derivatives similar to the specified compound, have been found to exhibit a range of biological activities. They are used in various capacities such as antipyretic, analgesic drugs, tranquilizers, and herbicidal agents. Pyrazoles and annulated pyrazoles, which are structurally related to the compound , are noted for their diverse biological activities and utility in organic synthesis (Zaki, Sayed, & Elroby, 2016).
- The compound's structure is related to pyrazolines and pyridazines, which have shown good antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016).
Chemical Properties and Synthesis
- The compound is linked to a class of chemicals that have been the subject of various synthesis studies. These studies involve reactions like 1,3-dipolar cycloadditions, essential in mechanistic and synthetic organic chemistry (Adib et al., 2014).
- Research has focused on generating structurally diverse libraries of compounds through alkylation and ring closure reactions, indicating the potential for diverse applications in chemistry and drug development (Roman, 2013).
Potential Neurotropic Activity
- Derivatives of this compound have been studied for neurotropic activity, particularly in psychotropic contexts. They have shown promise in antagonizing convulsive models and demonstrating anxiolytic and antidepressant activities (Dashyan et al., 2022).
Applications in Material Science
- Research into the crystal structures of similar compounds has been conducted, which can contribute to the field of material science and engineering (Xu et al., 2012).
Antimicrobial and Antifungal Activity
- Some derivatives of the compound have shown significant antimicrobial and antifungal activities, indicating potential applications in the development of new antibiotics and treatments for fungal infections (Hassan, 2013).
Safety And Hazards
Safety and hazards analysis involves the study of the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.
将来の方向性
Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis or use of the compound could be improved.
I hope this general information is helpful. For more specific information on “3-(3,5-dimethylisoxazol-4-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one”, I would recommend consulting scientific literature or a chemistry professional.
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11-13(12(2)23-19-11)6-7-17(22)20-8-9-21-16(10-20)14-4-3-5-15(14)18-21/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCLWPNZKJCARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

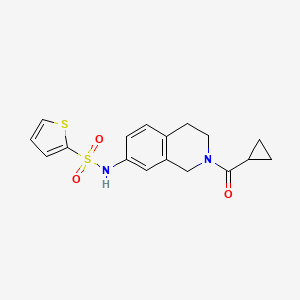
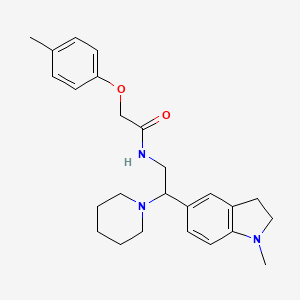
![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2805747.png)
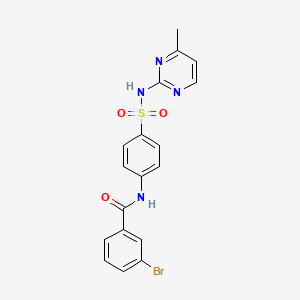
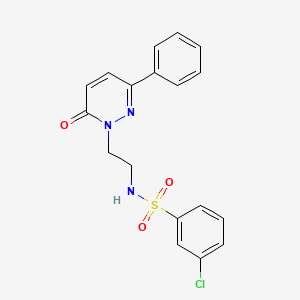
![1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione](/img/structure/B2805752.png)
![6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2805753.png)
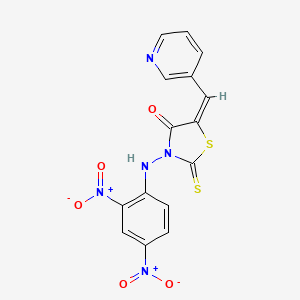
![1-(4-Bromophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2805755.png)
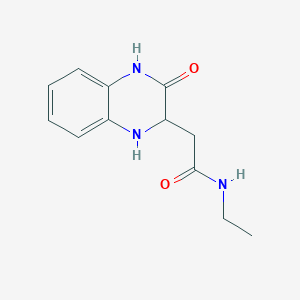
![2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B2805758.png)
![(3S,5R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2805761.png)
